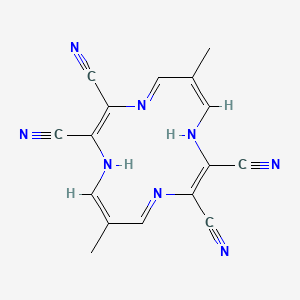
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile is a complex organic compound known for its unique structure and properties. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with metal ions. The presence of multiple nitrogen atoms in the ring structure allows for strong coordination with metals, making it useful in various chemical applications.
Preparation Methods
The synthesis of 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile involves multiple steps. One common method includes the cyclization of a linear precursor containing the necessary nitrogen atoms and carbon chains. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states of the metal complexes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced metal complexes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are studied for their catalytic properties.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the nitrogen atoms in the ring with metal ions. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include metal ions, and the pathways involved are primarily related to the formation and stabilization of these metal complexes .
Comparison with Similar Compounds
Similar compounds include other macrocyclic ligands such as:
1,4,8,11-Tetraazacyclotetradecane: Known for forming stable metal complexes but lacks the additional functional groups present in 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Similar in structure but with fewer nitrogen atoms, affecting its coordination properties.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and functional groups, which provide distinct coordination and reactivity properties.
Biological Activity
Chemical Identity and Structure
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile is a complex organic compound with the molecular formula C16H12N8 and a CAS number of 67773-70-0. It features a tetraazacyclotetradecane structure with multiple carbonitrile groups that contribute to its unique properties and potential biological activities.
Biological Properties
Antitumor Activity
Research indicates that compounds similar to 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca have shown promising antitumor activity. For instance:
- Nickel(II) Complexes : Studies on nickel complexes derived from tetraazamacrocyclic ligands have demonstrated significant cytotoxic effects against various cancer cell lines. These complexes often exhibit enhanced activity due to their ability to form stable interactions with cellular components .
Mechanism of Action
The biological activity of this compound may be attributed to several mechanisms:
- Metal Coordination : The ability of the tetraazacyclotetradecane framework to coordinate with metal ions enhances its reactivity and biological interactions.
- DNA Binding : Similar compounds have been shown to bind to DNA and interfere with replication processes in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells by generating ROS, leading to apoptosis in tumor cells .
Case Studies and Research Findings
Potential Applications
Given its biological activity, this compound could be explored for:
- Cancer Therapeutics : Its antitumor properties make it a candidate for development into chemotherapeutic agents.
- Diagnostic Tools : The ability to bind DNA suggests potential use in molecular imaging or as a probe in diagnostic applications.
Properties
CAS No. |
67773-70-0 |
|---|---|
Molecular Formula |
C16H12N8 |
Molecular Weight |
316.32 g/mol |
IUPAC Name |
(2Z,6Z,9Z,13Z)-6,13-dimethyl-1,4,8,11-tetrazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile |
InChI |
InChI=1S/C16H12N8/c1-11-7-21-13(3-17)15(5-19)23-9-12(2)10-24-16(6-20)14(4-18)22-8-11/h7-10,21,24H,1-2H3/b11-7-,12-10-,15-13-,16-14-,22-8?,23-9? |
InChI Key |
UIWRCYHTJZFBSH-NKAXJVTNSA-N |
Isomeric SMILES |
C/C/1=C/N/C(=C(\N=C/C(=C\N/C(=C(\N=C1)/C#N)/C#N)/C)/C#N)/C#N |
Canonical SMILES |
CC1=CNC(=C(N=CC(=CNC(=C(N=C1)C#N)C#N)C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















